molecular formula C8H5BO2S3 B1437200 3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-ylboronic acid CAS No. 183960-95-4

3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-ylboronic acid

Cat. No.: B1437200
CAS No.: 183960-95-4
M. Wt: 240.1 g/mol
InChI Key: NCQLXXAFCGRZLW-UHFFFAOYSA-N
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Description

Dithieno[3,2-b:2’,3’-d]thiophene-2-boronic Acid is a heterocyclic compound that has garnered significant attention in the field of organic electronics. This compound is known for its unique structure, which includes fused thiophene rings and a boronic acid functional group. The presence of these structural elements imparts unique electronic properties, making it a valuable building block for various applications in materials science and chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dithieno[3,2-b:2’,3’-d]thiophene-2-boronic Acid typically involves multiple steps, starting from commercially available precursors. One common method involves the formylation of tetrabromothiophene, followed by transmetallation with n-BuLi and subsequent addition of N-formylpiperidine. The resulting intermediate is then subjected to further reactions to introduce the boronic acid functional group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Dithieno[3,2-b:2’,3’-d]thiophene-2-boronic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of biaryl compounds .

Mechanism of Action

The mechanism by which Dithieno[3,2-b:2’,3’-d]thiophene-2-boronic Acid exerts its effects is primarily related to its electronic structure. The fused thiophene rings provide a high degree of π-conjugation, which facilitates charge transport. The boronic acid group allows for versatile functionalization through cross-coupling reactions, enabling the synthesis of a wide range of derivatives with tailored properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dithieno[3,2-b:2’,3’-d]thiophene-2-boronic Acid stands out due to the presence of the boronic acid group, which provides additional reactivity and functionalization options. This makes it particularly valuable for applications requiring precise control over molecular structure and electronic properties .

Properties

IUPAC Name

3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BO2S3/c10-9(11)6-3-5-8(14-6)7-4(13-5)1-2-12-7/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQLXXAFCGRZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)C3=C(S2)C=CS3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659817
Record name Bisthieno[3,2-b:2',3'-d]thiophen-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183960-95-4
Record name Bisthieno[3,2-b:2',3'-d]thiophen-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dithieno[3,2-b:2',3'-d]thiophene-2-boronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-ylboronic acid
Reactant of Route 2
3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-ylboronic acid
Reactant of Route 3
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3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-ylboronic acid
Reactant of Route 4
3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-ylboronic acid
Reactant of Route 5
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3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-ylboronic acid
Reactant of Route 6
3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-ylboronic acid
Customer
Q & A

Q1: What is the role of Dithieno[3,2-b:2',3'-d]thiophene-2-boronic Acid in synthesizing the iridium(III) complexes discussed in the research?

A1: Dithieno[3,2-b:2',3'-d]thiophene-2-boronic Acid acts as an electron donor in the synthesis of donor-acceptor type ligands for iridium(III) complexes. [] These ligands are crucial for achieving red phosphorescence in the final iridium(III) complex. The researchers utilized the Suzuki coupling reaction to incorporate this boronic acid derivative into the ligand structure. This reaction forms a carbon-carbon bond between the boronic acid and a suitable halide, typically on the electron-accepting moiety of the target ligand.

Q2: How does the electron-donating nature of Dithieno[3,2-b:2',3'-d]thiophene-2-boronic Acid influence the properties of the final iridium(III) complex?

A2: The electron-donating ability of Dithieno[3,2-b:2',3'-d]thiophene-2-boronic Acid, when incorporated into the ligand structure, influences the energy gap between the ground state and excited state of the resulting iridium(III) complex. [] This energy gap directly correlates to the color of light emitted by the complex. By modifying the electron density of the ligand, through the choice of electron donors like Dithieno[3,2-b:2',3'-d]thiophene-2-boronic Acid, researchers can fine-tune the emission color of the iridium(III) complex. In this specific research, the goal was to achieve red phosphorescence, which is desirable for OLED applications.

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